3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core linked to a pyrazole and oxadiazole moiety, with a pentyloxy substituent, making it a unique structure for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling of the benzamide: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI or DCC.
Introduction of the pentyloxy group: This is typically done via an etherification reaction using an alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzamide derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1,3-bis(pentyloxy)propan-2-yl]oxy}prop-1-ene
- 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol
Uniqueness
3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-pentoxy-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-4-5-6-12-27-16-9-7-8-15(13-16)18(26)22-20-24-23-19(28-20)17-10-11-21-25(17)14(2)3/h7-11,13-14H,4-6,12H2,1-3H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVGWXAVXQBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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